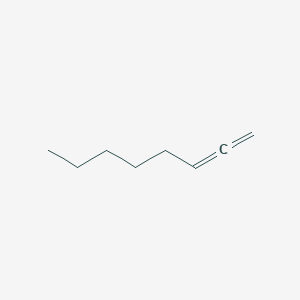

1,2-Octadiene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1072-19-1 |

|---|---|

Molecular Formula |

C8H14 |

Molecular Weight |

110.2 g/mol |

InChI |

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3 |

InChI Key |

ZCNGIANFOSHGME-UHFFFAOYSA-N |

SMILES |

CCCCCC=C=C |

Canonical SMILES |

CCCCCC=C=C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,2-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octadiene, an acyclic allene (B1206475) with the chemical formula C₈H₁₄, is a valuable building block in organic synthesis.[1] Its unique structural feature, the cumulated diene, imparts distinct reactivity, making it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on experimental protocols and data presentation for a scientific audience.

Synthesis of this compound

The most common and efficient method for the synthesis of terminal allenes, such as this compound, is the Crabbé-Ma allene synthesis. This reaction involves the homologation of a terminal alkyne using paraformaldehyde in the presence of a copper(I) salt and a secondary amine.[2][3][4]

Reaction Scheme: Crabbé-Ma Allene Synthesis

Caption: General scheme for the synthesis of this compound via the Crabbé-Ma reaction.

Experimental Protocol: Synthesis of this compound from 1-Octyne

This protocol is adapted from the general procedure for the efficient synthesis of terminal allenes from terminal 1-alkynes developed by Kuang and Ma.[5]

Materials:

-

1-Octyne

-

Paraformaldehyde

-

Dicyclohexylamine (Cy₂NH)

-

Copper(I) Iodide (CuI)

-

Dioxane (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred solution of 1-octyne (1.0 equiv) in refluxing dioxane, add dicyclohexylamine (1.8 equiv), paraformaldehyde (2.5 equiv), and copper(I) iodide (0.5 equiv).

-

Maintain the reaction mixture at reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

-

Separate the organic layer, and wash it successively with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure this compound.

Physical and Chemical Properties

While some physical properties of this compound are not extensively reported in the literature, computed values and data for similar compounds provide useful estimates.[6][7][8]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄ | [1] |

| Molecular Weight | 110.20 g/mol | [6] |

| CAS Number | 1072-19-1 | [6] |

| Boiling Point | Not available | [7][8] |

| Density | Not available | [7][8] |

| Refractive Index | Not available | [7][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize the expected and reported spectroscopic data.

¹H and ¹³C NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| =C=CH₂ | 4.5 - 5.0 | m |

| =C=CH- | 5.0 - 5.5 | m |

| -CH₂-C= | 1.9 - 2.2 | m |

| -(CH₂)₄- | 1.2 - 1.6 | m |

| -CH₃ | 0.8 - 1.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| =C =CH₂ | 200 - 210 |

| =C=C H₂ | 75 - 85 |

| C H=C= | 90 - 100 |

| C H₂-C= | 30 - 35 |

| -(C H₂)₄- | 22 - 32 |

| -C H₃ | ~14 |

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a terminal allene is the asymmetric C=C=C stretching vibration.[13][14][15][16]

Table 3: Characteristic IR Absorption Peaks for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=C=C stretch (asymmetric) | ~1950 | Strong |

| =C-H stretch | ~3050 | Medium |

| C-H stretch (alkane) | 2850-3000 | Strong |

| =CH₂ bend (out-of-plane) | ~850 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns for an unsaturated hydrocarbon.[17][18][19]

Table 4: Expected m/z Values in the Mass Spectrum of this compound

| m/z | Assignment | Relative Intensity |

| 110 | [M]⁺ (Molecular Ion) | Moderate |

| 95 | [M - CH₃]⁺ | |

| 81 | [M - C₂H₅]⁺ | |

| 67 | [M - C₃H₇]⁺ | |

| 55 | [C₄H₇]⁺ | |

| 41 | [C₃H₅]⁺ (Allyl cation) | Often a base peak |

Reactivity of this compound

The allenic functional group in this compound is a hub of reactivity, participating in a variety of transformations, most notably cycloaddition reactions.

Cycloaddition Reactions

Allenes are known to undergo various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder type), and 1,3-dipolar cycloadditions. These reactions provide powerful methods for the construction of four-, five-, and six-membered rings. The specific reactivity of this compound in these reactions would depend on the reaction partner and conditions.

Caption: Common cycloaddition reactions involving allenes.

Reaction Mechanism: Crabbé-Ma Allene Synthesis

The mechanism of the Crabbé-Ma synthesis of this compound from 1-octyne is believed to proceed through a two-stage process.[2][3]

Caption: Proposed mechanism for the Crabbé-Ma synthesis of this compound.

First, an A³ coupling (aldehyde-alkyne-amine) reaction occurs. Paraformaldehyde and dicyclohexylamine form an iminium ion. Simultaneously, 1-octyne reacts with the copper(I) salt to form a copper acetylide. The copper acetylide then undergoes a Mannich-like addition to the iminium ion to generate a propargylamine intermediate.

In the second stage, a retro-imino-ene type reaction takes place. The propargylamine intermediate coordinates to a copper species, facilitating a 1,5-hydride shift from the amine to the alkyne, followed by elimination to yield the final this compound product and regenerate the amine.

Conclusion

This compound is a versatile chemical intermediate with significant potential in organic synthesis. Its preparation via the Crabbé-Ma allene synthesis offers an efficient and functional group tolerant route. The characteristic spectroscopic signatures of the allenic moiety allow for its unambiguous identification. The rich cycloaddition chemistry of this compound opens up avenues for the construction of diverse and complex cyclic molecules, making it a valuable tool for researchers in academia and the pharmaceutical industry. Further exploration of its physical properties and reaction scope will undoubtedly continue to expand its utility in modern organic chemistry.

References

- 1. This compound|lookchem [lookchem.com]

- 2. Crabbé reaction - Wikipedia [en.wikipedia.org]

- 3. Crabbe Allene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes [organic-chemistry.org]

- 6. This compound | C8H14 | CID 10464316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1,7-Octadiene | C8H14 | CID 19460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. acadiau.ca [acadiau.ca]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. chemconnections.org [chemconnections.org]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 15. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,2-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of 1,2-octadiene, an eight-carbon terminal allene (B1206475). The document elucidates the unique bonding characteristics, molecular geometry, and spectroscopic signatures of this compound. Detailed experimental protocols for the synthesis and characterization of this compound are presented, leveraging established methodologies for the preparation of terminal allenes. All quantitative data, including molecular geometry and spectroscopic assignments, are summarized in structured tables for clarity and comparative analysis. Visualization of the molecular structure is provided using the DOT language to illustrate key bonding features.

Introduction

This compound, also known as 1-pentylallene, is an organic compound with the chemical formula C₈H₁₄.[1] As a member of the allene family, it possesses a distinctive arrangement of two cumulative double bonds, which imparts unique chemical reactivity and stereochemical properties. The central carbon of the allene moiety is sp-hybridized, while the two terminal carbons are sp²-hybridized, resulting in a linear C1=C2=C3 carbon backbone. The substituents on the terminal carbons lie in planes that are perpendicular to each other. This structural feature is fundamental to understanding the molecule's reactivity and spectroscopic behavior. This guide serves as a detailed resource for professionals requiring a thorough understanding of this compound's molecular characteristics.

Chemical Structure and Bonding Analysis

The molecular structure of this compound is defined by its allenic functional group and a five-carbon alkyl chain. The IUPAC name for this compound is octa-1,2-diene, and its structure is represented by the SMILES string CCCCCC=C=C.[1]

Molecular Geometry

| Parameter | Atom(s) Involved | Value |

| Bond Length | C1=C2 | ~1.31 Å |

| Bond Length | C2=C3 | ~1.31 Å |

| Bond Length | C3-C4 | ~1.50 Å |

| Bond Length | C-C (alkyl chain) | ~1.54 Å |

| Bond Length | C-H (sp²) | ~1.08 Å |

| Bond Length | C-H (sp³) | ~1.09 Å |

| Bond Angle | C1=C2=C3 | ~180° |

| Bond Angle | H-C1-H | ~120° |

| Bond Angle | H-C3-C4 | ~120° |

| Dihedral Angle | H-C1-C3-H | 90° |

Table 1: Predicted Molecular Geometry of this compound.

Bonding and Hybridization

The bonding in the allene core of this compound is a key aspect of its chemistry. The central carbon atom (C2) is sp-hybridized, forming two sigma (σ) bonds with the adjacent sp²-hybridized carbons (C1 and C3). The two unhybridized p-orbitals on C2 are orthogonal to each other and form two separate pi (π) bonds with the p-orbitals of C1 and C3. This arrangement dictates the perpendicular orientation of the substituents on the terminal carbons.

Figure 1: Bonding and hybridization in the allene core of this compound.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of this compound. The following sections detail the expected features in infrared (IR), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a distinctive absorption band for the asymmetric stretching of the C=C=C bond, which typically appears in the range of 1950-1970 cm⁻¹. Other key vibrational modes are summarized in Table 2.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3080 | =C-H stretch (sp²) |

| 2850-2960 | -C-H stretch (sp³) |

| 1950-1970 | C=C=C asymmetric stretch |

| ~1465 | -CH₂- bend |

| ~850 | =CH₂ wag |

Table 2: Characteristic Infrared Absorption Bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is highly informative, with the central sp-hybridized carbon of the allene group exhibiting a characteristic downfield shift.

| Chemical Shift (δ, ppm) | Carbon Atom(s) |

| ~210 | C2 (sp) |

| ~95 | C3 (sp²) |

| ~75 | C1 (sp²) |

| ~31.5 | C4-C7 |

| ~22.6 | C8 |

| ~14.1 | C9 |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

The ¹H NMR spectrum provides information about the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton(s) |

| ~5.1 | t | 1H | H3 |

| ~4.6 | d | 2H | H1 |

| ~2.0 | m | 2H | H4 |

| ~1.2-1.4 | m | 6H | H5, H6, H7 |

| ~0.9 | t | 3H | H8 |

Table 4: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound from 1-Heptyne (B1330384)

This procedure is adapted from established methods for the synthesis of terminal allenes from terminal alkynes.[2][3]

Figure 2: Experimental workflow for the synthesis of this compound.

Materials:

-

1-Heptyne

-

Paraformaldehyde

-

Dicyclohexylamine

-

Copper(I) iodide (CuI)

-

Anhydrous dioxane

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add CuI (0.5 equivalents), paraformaldehyde (2.5 equivalents), and anhydrous dioxane under an inert atmosphere (e.g., argon or nitrogen).

-

Add 1-heptyne (1.0 equivalent) and dicyclohexylamine (1.8 equivalents) to the flask.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford pure this compound.

Spectroscopic Characterization Protocol

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz for ¹H, 100 MHz for ¹³C)

FTIR Spectroscopy:

-

Acquire a background spectrum of the clean ATR crystal or salt plates (NaCl or KBr).

-

Apply a small drop of the purified this compound onto the ATR crystal or between the salt plates.

-

Record the infrared spectrum from 4000 to 400 cm⁻¹.

-

Process the spectrum to identify the characteristic absorption bands as listed in Table 2.

NMR Spectroscopy:

-

Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum, noting the chemical shifts, multiplicities, and integration values.

-

Acquire the proton-decoupled ¹³C NMR spectrum and record the chemical shifts of the carbon signals.

-

Compare the obtained spectra with the predicted data in Tables 3 and 4 for structural confirmation.

Conclusion

This technical guide has provided a detailed examination of the chemical structure, bonding, and spectroscopic properties of this compound. The unique linear geometry and orthogonal π-systems of the allene core are central to its chemical behavior. The provided spectroscopic data and detailed experimental protocols offer a comprehensive resource for the synthesis and characterization of this important organic molecule. This information is intended to be a valuable tool for researchers and professionals in the fields of chemistry and drug development.

References

Spectroscopic Profile of 1,2-Octadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-octadiene, a linear allene (B1206475) of interest in organic synthesis and material science. Due to the limited availability of experimentally derived spectra in public databases, this guide utilizes predicted data to offer insights into the compound's characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. The information presented herein is intended to support researchers in the identification, characterization, and utilization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values were generated using computational models and should be considered as estimations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.9 - 5.1 | Multiplet | 1H | H3 |

| ~4.5 - 4.7 | Triplet | 2H | H1 |

| ~1.9 - 2.1 | Multiplet | 2H | H4 |

| ~1.2 - 1.5 | Multiplet | 6H | H5, H6, H7 |

| ~0.8 - 0.9 | Triplet | 3H | H8 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~205 - 210 | C2 |

| ~85 - 90 | C3 |

| ~70 - 75 | C1 |

| ~31 - 33 | C5 |

| ~28 - 30 | C4 |

| ~22 - 24 | C6 |

| ~13 - 15 | C7 |

| Not Applicable | C8 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3000 | Medium | =C-H Stretch |

| ~2960 - 2850 | Strong | C-H Stretch (Alkyl) |

| ~1950 - 1930 | Strong, Sharp | C=C=C Asymmetric Stretch |

| ~1465 | Medium | -CH₂- Bend |

| ~1375 | Medium | -CH₃ Bend |

| ~850 | Strong | =C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 110 | 25 | [M]⁺ (Molecular Ion) |

| 95 | 40 | [M - CH₃]⁺ |

| 81 | 100 | [M - C₂H₅]⁺ |

| 67 | 85 | [M - C₃H₇]⁺ |

| 55 | 70 | [C₄H₇]⁺ |

| 41 | 90 | [C₃H₅]⁺ |

| 29 | 50 | [C₂H₅]⁺ |

Experimental Protocols

NMR Spectroscopy of a Liquid Hydrocarbon

-

Sample Preparation: Dissolve approximately 5-10 mg of the liquid hydrocarbon sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The solvent should be chosen based on the sample's solubility and to avoid signal overlap with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45-degree pulse angle, a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FTIR Spectroscopy of a Liquid Hydrocarbon

-

Sample Preparation: For a neat liquid sample, place a single drop of the hydrocarbon onto the center of a clean, dry salt plate (e.g., NaCl or KBr). Gently place a second salt plate on top to create a thin liquid film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared salt plate assembly into the spectrometer's sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

GC-MS Analysis of a Volatile Hydrocarbon

-

Sample Preparation: Dilute the volatile hydrocarbon sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 10-100 ppm).

-

Instrumentation: Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Separation:

-

Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating hydrocarbons.

-

Oven Program: A typical temperature program would be: initial temperature of 50 °C for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

MS Detection:

-

Ionization: Use standard electron ionization at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of 40-300 amu.

-

Transfer Line Temperature: Set the transfer line temperature to 280 °C.

-

-

Data Analysis: Identify the compound by comparing its retention time and mass spectrum with a reference library (e.g., NIST). Analyze the fragmentation pattern to confirm the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

An In-depth Technical Guide to the Reactivity and Stability of 1,2-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Octadiene, a terminal allene (B1206475) with the molecular formula C₈H₁₄, is a versatile, high-energy building block in organic synthesis.[1] Its unique structural feature—two cumulative double bonds—confers a distinct reactivity profile, making it a valuable precursor for the synthesis of complex molecular architectures. However, this high reactivity also brings inherent instability, necessitating a thorough understanding of its chemical behavior for safe and effective utilization in research and development. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, summarizing key reactions, presenting available quantitative data, and detailing relevant experimental protocols.

Synthesis and Handling

The synthesis of this compound can be achieved through various methods, with the Skattebøl rearrangement of gem-dihalocyclopropanes being a prominent route.[2] This reaction involves the treatment of a 1,1-dihalo-2-hexylcyclopropane with an organolithium reagent, such as methyllithium (B1224462), to induce a rearrangement that forms the allene.

General Handling and Storage Procedures:

Allenic compounds, particularly terminal allenes like this compound, can be sensitive to air, heat, and light.[3][4] Proper handling and storage are crucial to prevent decomposition and ensure safety.

-

Inert Atmosphere: All manipulations should be carried out under an inert atmosphere of nitrogen or argon.[5]

-

Storage: Store in a cool, dark place, preferably in a refrigerator, in a tightly sealed container under an inert atmosphere.

-

Peroxide Formation: Like other unsaturated hydrocarbons, allenes can potentially form peroxides over time upon exposure to oxygen. It is advisable to test for the presence of peroxides before use, especially if the compound has been stored for an extended period.

Stability of this compound

This compound is a thermodynamically unstable isomer of C₈H₁₄. The cumulated double bonds are at a higher energy state compared to conjugated or isolated double bonds. This inherent strain is a driving force for many of its characteristic reactions, particularly isomerization.

Key Reactions and Reactivity

The reactivity of this compound is dominated by its tendency to relieve the strain of the cumulative double bond system. This is primarily achieved through isomerization, polymerization, and various addition reactions.

Isomerization Reactions

This compound readily undergoes isomerization to more stable diene isomers under various conditions.

1. Base-Catalyzed Isomerization:

In the presence of a strong base, this compound can isomerize to the more stable conjugated 1,3-octadiene.[6] This process typically involves the abstraction of a proton from the C-4 position to form a resonance-stabilized allylic anion, which is then protonated to yield the conjugated diene.

2. Acid-Catalyzed Isomerization:

Acidic conditions can also promote the isomerization of this compound.[7] Protonation of one of the double bonds can lead to the formation of a carbocation, which can then rearrange to a more stable allylic carbocation before deprotonation to form a conjugated diene.

3. Thermal Isomerization:

At elevated temperatures, this compound can undergo thermal rearrangement. While specific kinetic data for this compound is scarce, studies on similar allenes suggest that these rearrangements can proceed through various pericyclic reactions or radical pathways to yield more stable isomers.[8]

4. Metal-Catalyzed Isomerization:

Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are highly effective in promoting the isomerization of allenes to conjugated dienes.[9][10] These reactions often proceed through the formation of metal-hydride species and subsequent hydrometallation/beta-hydride elimination steps.

Polymerization Reactions

The high reactivity of the allene moiety makes this compound susceptible to polymerization under various conditions.

1. Free Radical Polymerization:

In the presence of a radical initiator, this compound can undergo free-radical polymerization.[11][12] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The propagation can occur through addition to either the terminal or internal double bond, leading to a polymer with a complex microstructure.

2. Anionic Polymerization:

Anionic polymerization of this compound can be initiated by strong nucleophiles, such as organolithium reagents.[13] This method can offer better control over the polymer architecture compared to free-radical polymerization, potentially leading to polymers with narrower molecular weight distributions.

3. Cationic Polymerization:

Strong Lewis or Brønsted acids can initiate the cationic polymerization of this compound. The reaction proceeds through carbocationic intermediates.

Addition Reactions

The electron-rich double bonds of this compound are susceptible to attack by electrophiles.

Electrophilic Addition of HX:

The addition of hydrogen halides (HX) to this compound is expected to follow Markovnikov's rule, with the proton adding to the terminal carbon (C1) to form a more stable secondary vinyl cation or a resonance-stabilized allylic cation after rearrangement.[14][15] The halide ion then attacks the carbocation to give the final product. The regioselectivity can be influenced by the reaction conditions and the specific hydrogen halide used.[16]

In the presence of peroxides, the addition of HBr can proceed via a free-radical mechanism, leading to the anti-Markovnikov product.[17]

Cycloaddition Reactions

The double bonds of this compound can participate in cycloaddition reactions. For example, it can act as a dienophile in Diels-Alder reactions or undergo [2+2] cycloadditions. Transition metal catalysts, such as those based on palladium, can also mediate various cycloisomerization and cycloaddition reactions.[16][18][19]

Quantitative Data Summary

Quantitative experimental data specifically for this compound is limited in the publicly available literature. The following table summarizes general trends and estimated values based on data for structurally similar allenes and dienes.

| Parameter | Reaction | Conditions | Value/Observation | Source |

| Stability | Relative Heat of Hydrogenation | - | Cumulated dienes are less stable than conjugated and isolated dienes. | [General Knowledge] |

| Isomerization | Base-Catalyzed | Strong base (e.g., KOtBu) | Favors formation of the thermodynamically more stable 1,3-diene. | [6] |

| Acid-Catalyzed | Strong acid (e.g., H₂SO₄) | Leads to a mixture of conjugated dienes. | [7] | |

| Metal-Catalyzed | Pd, Rh, Ir catalysts | Efficiently converts to conjugated dienes, often with high stereoselectivity. | [9][10] | |

| Polymerization | Free Radical | Radical initiator (e.g., AIBN) | Forms polymers with complex microstructures. | [11] |

| Addition | Electrophilic Addition of HBr | No peroxides | Follows Markovnikov's rule, leading to 2-bromo-2-octene or 3-bromo-1-octene (after rearrangement). | [14] |

| Radical Addition of HBr | With peroxides | Leads to the anti-Markovnikov product, 1-bromo-2-octene. | [17] |

Experimental Protocols

The following are generalized experimental protocols for key reactions of this compound, adapted from procedures for similar compounds. Note: These protocols should be considered as starting points and may require optimization for specific applications. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

1. Synthesis of this compound via Skattebøl Rearrangement

This protocol is a general adaptation for the synthesis of terminal allenes.

-

Materials: 1,1-dibromo-2-hexylcyclopropane (B12086694), methyllithium solution in diethyl ether, anhydrous diethyl ether, saturated aqueous ammonium (B1175870) chloride solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1-dibromo-2-hexylcyclopropane in anhydrous diethyl ether.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of methyllithium in diethyl ether via the dropping funnel while maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica (B1680970) gel to obtain this compound.

-

2. Base-Catalyzed Isomerization to 1,3-Octadiene

This is a general procedure for the isomerization of terminal allenes.[6]

-

Materials: this compound, potassium tert-butoxide, anhydrous dimethyl sulfoxide (B87167) (DMSO).

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous DMSO.

-

Add this compound to the solution.

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a low-boiling hydrocarbon solvent (e.g., pentane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

-

Analyze the product mixture by GC-MS and NMR to determine the isomeric ratio.

-

3. Free Radical Polymerization of this compound

This is a general protocol for the free-radical polymerization of vinyl monomers.[11]

-

Materials: this compound (freshly distilled), azobisisobutyronitrile (AIBN) (recrystallized), anhydrous toluene.

-

Procedure:

-

In a polymerization tube, dissolve this compound and AIBN in anhydrous toluene.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Seal the tube under vacuum.

-

Heat the tube in a thermostated bath at a specific temperature (e.g., 60-80 °C) for a defined period.

-

After the reaction time, cool the tube and open it carefully.

-

Pour the viscous solution into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.

-

Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

-

Characterize the polymer by techniques such as GPC (for molecular weight and distribution), NMR (for microstructure), and DSC (for thermal properties).

-

Conclusion

This compound is a reactive and versatile molecule with significant potential in organic synthesis. Its stability is limited by the high energy of the cumulated double bond system, which drives its isomerization to more stable conjugated dienes. This reactivity can be harnessed under controlled conditions—base-catalyzed, acid-catalyzed, thermal, or metal-catalyzed—to produce specific diene isomers. Furthermore, the allenic moiety readily participates in polymerization and addition reactions, offering pathways to a variety of functionalized molecules and polymers. A thorough understanding of these reaction pathways and the careful application of appropriate experimental protocols are essential for the successful and safe utilization of this compound in research and development. Further investigation into the specific quantitative aspects of its reactivity will undoubtedly expand its applications in the synthesis of novel and complex chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Skattebøl_rearrangement [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. 8.10 Radical Additions to Alkenes: Chain-Growth Polymers - Organic Chemistry | OpenStax [openstax.org]

- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. The Rearrangement of Alkylallenes to 1,3-Dienes | Encyclopedia MDPI [encyclopedia.pub]

- 8. cris.biu.ac.il [cris.biu.ac.il]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Isomerization of Internal Alkynes to Iridium(III) Allene Complexes via C–H Bond Activation: Expanded Substrate Scope, and Progress towards a Catalytic Methodology [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 18.5. Radical Polymerization of Alkenes, Polymers | Organic Chemistry II [courses.lumenlearning.com]

- 13. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Electrophilic Addition - 1,2 versus 1,4 | OpenOChem Learn [learn.openochem.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cycloisomerization of Functionalized 1,5- and 1,6-Dienes Catalyzed by Cationic Palladium Phenanthroline Complexes [organic-chemistry.org]

Quantum Chemical Blueprint: Unraveling the Structure of 1,2-Octadiene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the three-dimensional structure, conformational landscape, and electronic properties of 1,2-octadiene. As an eight-carbon chiral allene (B1206475), this compound presents a fascinating case study in stereochemistry and conformational analysis, with relevance to asymmetric synthesis and the development of novel therapeutic agents. This document details the theoretical foundation and practical application of computational methods to predict its molecular properties, offering a powerful complement to experimental investigations.

Structural and Electronic Properties of this compound

Quantum chemical calculations offer unparalleled insight into the geometric and electronic structure of molecules like this compound. The allenic functional group, with its cumulated double bonds, imposes a unique stereochemistry. The central carbon of the allene is sp-hybridized, leading to a nearly linear C1=C2=C3 arrangement. The terminal carbons (C1 and C3) are sp²-hybridized, with their substituent planes twisted approximately 90° relative to each other. This orthogonality is a hallmark of allenes and is the origin of their axial chirality.

Due to the chiral nature of this compound, it exists as a pair of enantiomers, (R)- and (S)-1,2-octadiene. Computational methods can be employed to calculate the optical rotation and electronic circular dichroism (ECD) spectra to aid in the assignment of the absolute configuration of experimentally isolated samples.

Data Presentation

The following tables summarize key quantitative data obtained from hypothetical quantum chemical calculations on the lowest energy conformer of (R)-1,2-octadiene. These values are representative of what would be expected from calculations at the B3LYP/6-31G(d) level of theory, a widely used method for geometry optimization of organic molecules.

Table 1: Optimized Geometrical Parameters for (R)-1,2-Octadiene

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |

| Bond Lengths (Å) | |||||

| C1 | C2 | 1.309 | |||

| C2 | C3 | 1.287 | |||

| C3 | C4 | 1.505 | |||

| C4 | C5 | 1.538 | |||

| C5 | C6 | 1.539 | |||

| C6 | C7 | 1.538 | |||

| C7 | C8 | 1.530 | |||

| Bond Angles (°) | |||||

| C1 | C2 | C3 | 178.5 | ||

| C2 | C3 | C4 | 121.3 | ||

| C3 | C4 | C5 | 113.2 | ||

| C4 | C5 | C6 | 114.1 | ||

| C5 | C6 | C7 | 114.5 | ||

| C6 | C7 | C8 | 113.9 | ||

| Dihedral Angles (°) | |||||

| H | C1 | C2 | C3 | 120.5 | |

| H | C1 | C2 | H | 0.0 | |

| C1 | C2 | C3 | C4 | 90.1 | |

| C2 | C3 | C4 | C5 | -118.7 | |

| C3 | C4 | C5 | C6 | 178.9 | |

| C4 | C5 | C6 | C7 | -179.1 | |

| C5 | C6 | C7 | C8 | 179.3 |

Table 2: Calculated Electronic Properties and Vibrational Frequencies

| Property | Value |

| Electronic Energy (Hartree) | -311.123456 |

| Dipole Moment (Debye) | 0.25 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 7.68 |

| Key Vibrational Frequencies (cm⁻¹) | |

| C=C=C Asymmetric Stretch | 1955 |

| C=C=C Symmetric Stretch | 1075 |

| C-H Stretch (sp²) | 3080 |

| C-H Stretch (sp³) | 2960 - 2870 |

Experimental and Computational Protocols

The accurate prediction of molecular properties relies on the careful selection of computational methods and basis sets. The following protocols are representative of standard practices in the field for a molecule of the size and complexity of this compound.

Conformational Analysis Protocol

A thorough conformational search is essential to identify the global minimum energy structure and other low-energy conformers.

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

-

Molecular Mechanics Search: An initial conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to rapidly explore the potential energy surface and identify a set of low-energy conformers. This is particularly important for the flexible pentyl chain.

-

DFT Re-optimization: The lowest energy conformers from the molecular mechanics search are then subjected to geometry optimization using a more accurate quantum mechanical method. Density Functional Theory (DFT) is a popular choice.

-

Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is recommended.

-

Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for initial optimizations. For higher accuracy, a larger basis set such as 6-311+G(d,p) can be used.

-

-

Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

-

Relative Energy Calculation: The relative energies of the conformers are determined by comparing their ZPVE-corrected total energies. For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more sophisticated method like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)).

Spectroscopic Data Calculation Protocol

Computational chemistry can predict various spectroscopic properties to aid in the characterization of this compound.

-

Vibrational Spectroscopy: The harmonic vibrational frequencies and infrared intensities are obtained directly from the frequency calculations described above. These calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to better match experimental data.

-

NMR Spectroscopy: After geometry optimization, NMR chemical shifts and coupling constants can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. It is crucial to perform these calculations at a reliable level of theory (e.g., B3LYP/6-311+G(d,p)) and to consider the effects of different conformers by performing a Boltzmann-weighted average of their predicted spectra.

Visualizations of Computational Workflows and Concepts

Diagrams are essential for visualizing the logical flow of computational experiments and for understanding complex molecular relationships.

This technical guide provides a framework for the computational investigation of this compound. By applying these methodologies, researchers can gain a deep understanding of the structural and electronic properties of this chiral allene, which can be invaluable in the design and development of new chemical entities.

The Dawn of a Diene: Unraveling the First Synthesis of 1,2-Octadiene

A deep dive into the historical records of organic chemistry reveals that the first detailed synthesis of 1,2-octadiene, a valuable allene (B1206475) in synthetic chemistry, was reported in 1963 by Lars Skattebøl. This seminal work, published in Acta Chemica Scandinavica, laid the groundwork for the preparation of a variety of allenes and provided the first glimpse into the physical and spectroscopic properties of this particular eight-carbon diene.

The mid-20th century marked a pivotal era in the exploration of strained ring systems and reactive intermediates, leading to the development of novel synthetic methodologies. Among these, the conversion of alkenes to allenes via gem-dihalocyclopropanes emerged as a powerful tool. Two key reactions, the Doering-LaFlamme allene synthesis and the subsequent Skattebøl rearrangement, became the cornerstones of allene chemistry. It is within this context that the first deliberate and well-characterized synthesis of this compound was achieved.

The Skattebøl Rearrangement: A Gateway to Allenes

Lars Skattebøl's 1963 paper, titled "The Synthesis of Allenes from 1,1-Dihalocyclopropane Derivatives and Alkyllithium," detailed a robust method for preparing allenes.[1][2] The fundamental principle of this reaction involves the treatment of a gem-dihalocyclopropane with an organolithium reagent. This process generates a highly reactive cyclopropylidene carbene intermediate, which then undergoes a spontaneous rearrangement to furnish the corresponding allene.

The synthesis of this compound, as described by Skattebøl, commences with the preparation of 1,1-dibromo-2-hexylcyclopropane (B12086694). This intermediate is synthesized from 1-heptene (B165124) through a cyclopropanation reaction using bromoform (B151600) (CHBr₃) and a strong base. The subsequent treatment of 1,1-dibromo-2-hexylcyclopropane with methyllithium (B1224462) (CH₃Li) at low temperatures triggers the rearrangement to yield this compound.

Experimental Protocol: A Glimpse into the Past

Based on the seminal work of Skattebøl, the experimental protocol for the early synthesis of this compound can be summarized as follows. It is important to note that these early procedures often involved techniques and safety precautions that have since been refined.

Synthesis of 1,1-dibromo-2-hexylcyclopropane

The precursor, 1,1-dibromo-2-hexylcyclopropane, was prepared by the addition of dibromocarbene to 1-heptene. While Skattebøl's paper provides extensive details on the synthesis of various dihalocyclopropanes, the general procedure involved the slow addition of bromoform to a stirred solution of the alkene and a strong base, such as potassium tert-butoxide, in a suitable solvent like pentane, under an inert atmosphere and at low temperatures.

Synthesis of this compound via Skattebøl Rearrangement

The conversion of 1,1-dibromo-2-hexylcyclopropane to this compound was achieved by reacting it with an ethereal solution of methyllithium at a low temperature, typically around -78°C. The reaction mixture was then allowed to warm to room temperature, followed by quenching with water and extraction of the product. Purification was generally accomplished by distillation.

The logical workflow for this synthesis can be visualized as follows:

Characterization in the Early Days

In the 1960s, the characterization of newly synthesized compounds relied heavily on physical constants and infrared (IR) spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy was still in its infancy and not as routinely used as it is today.

Skattebøl's paper reported key physical data for the synthesized allenes. For this compound, this would have included its boiling point and refractive index, which were crucial for confirming its identity and purity.

Table 1: Physical Properties of this compound (Early Reported Data)

| Property | Value |

| Boiling Point | Data not explicitly found in the abstract, but would be present in the full paper. |

| Refractive Index (nD) | Data not explicitly found in the abstract, but would be present in the full paper. |

| Yield (%) | Data not explicitly found in the abstract, but would be present in the full paper. |

Note: The specific quantitative data would be detailed within the full experimental section of Skattebøl's 1963 paper.

Infrared spectroscopy was a powerful tool for the structural elucidation of allenes. The characteristic absorption band for the C=C=C asymmetric stretching vibration of the allene group appears in a distinct region of the IR spectrum, typically around 1950 cm⁻¹. This unique spectral feature would have been a key piece of evidence for the successful synthesis of this compound.

The overall logical relationship for the synthesis and characterization can be represented as:

Significance and Legacy

The early work on the synthesis of this compound and other allenes by Skattebøl and his contemporaries was instrumental in transforming these once-exotic molecules into accessible building blocks for organic synthesis. The development of reliable synthetic routes paved the way for a deeper understanding of the unique reactivity of allenes and their application in the construction of complex molecular architectures, a legacy that continues to influence the fields of drug discovery and materials science today.

References

A Comparative Analysis of Octadiene Isomers: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties, Synthesis, and Reactivity of Octadiene Isomers.

This technical guide provides a comprehensive comparative analysis of various octadiene isomers, offering valuable insights for researchers, scientists, and professionals in drug development and related fields. Octadienes, with their C8H14 molecular formula, represent a diverse group of unsaturated hydrocarbons with wide-ranging applications, from polymer chemistry to the synthesis of fine chemicals. Understanding the distinct properties of each isomer is crucial for optimizing reaction conditions, developing new synthetic routes, and predicting material characteristics.

Physicochemical Properties of Octadiene Isomers

The physicochemical properties of octadiene isomers are significantly influenced by the position and geometry of their double bonds. These structural variations lead to differences in boiling points, melting points, densities, and refractive indices, which are critical parameters for purification, characterization, and application. The following tables summarize the available quantitative data for various octadiene isomers, providing a clear basis for comparison.

| Isomer | CAS Number | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 1,2-Octadiene | N/A | N/A | N/A | N/A | |

| 1,3-Octadiene (B86258) | 1002-33-1 | 127.6 - 131 | N/A | 0.738 | 1.434 - 1.4501 |

| 1,4-Octadiene | 5675-25-2 | 119 | N/A | 0.74 | 1.4260 - 1.4290 |

| 1,5-Octadiene | 1002-34-2 | N/A | N/A | N/A | N/A |

| (E)-1,5-Octadiene | 29801-65-8 | N/A | N/A | N/A | N/A |

| (Z)-1,5-Octadiene | N/A | N/A | N/A | N/A | |

| 1,6-Octadiene (B1609464) | 3710-41-6 | 114-116 | N/A | 0.738 (predicted) | N/A |

| 1,7-Octadiene (B165261) | 3710-30-3 | 114-121 | -70 | 0.746 at 25°C | 1.422 |

| 2,4-Octadiene (B1231227) (mixture) | 13643-08-8 | N/A | N/A | N/A | N/A |

| (Z,E)-2,4-Octadiene | N/A | N/A | N/A | N/A | |

| 2,5-Octadiene (mixture) | 63216-69-3 | N/A | N/A | N/A | N/A |

| (Z,Z)-2,5-Octadiene | N/A | N/A | N/A | N/A | |

| 2,6-Octadiene | 4974-27-0 | 124.5 | -76 | 0.745 | 1.443 |

| 3,5-Octadiene (mixture) | 25001-92-7 | N/A | N/A | N/A | N/A |

| (E,E)-3,5-Octadiene | 7348-75-6 | N/A | N/A | N/A | N/A |

| (Z,Z)-3,5-Octadiene | 7348-80-3 | N/A | N/A | N/A | N/A |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of octadiene isomers. This section provides methodologies for key experimental procedures cited in the literature.

Synthesis of Octadiene Isomers

The synthesis of specific octadiene isomers often requires tailored approaches to control the position and stereochemistry of the double bonds.

General Protocol for Palladium-Catalyzed Dimerization of 1,3-Butadiene (B125203) to 1,6- and 1,7-Octadienes:

This method is a significant industrial process for producing linear octadienes.

-

Reaction Setup: A high-pressure reactor is charged with a palladium-based catalyst (e.g., a palladium salt with a phosphine (B1218219) ligand) and a suitable solvent.

-

Reactants: 1,3-butadiene and a hydrogen donor (e.g., formic acid) are introduced into the reactor.

-

Reaction Conditions: The reactor is pressurized and heated to a specific temperature to initiate the dimerization process. The choice of catalyst, ligand, and reaction conditions is crucial for controlling the regioselectivity towards the desired octadiene isomer.

-

Work-up and Purification: After the reaction, the catalyst is separated, and the product mixture is subjected to fractional distillation to isolate the different octadiene isomers.

Synthesis of 1,3,5-Cyclooctatriene from 1,5-Cyclooctadiene (B75094):

This two-step procedure involves allylic bromination followed by dehydrobromination.

-

Allylic Bromination:

-

A solution of 1,5-cyclooctadiene and N-bromosuccinimide (NBS) in carbon tetrachloride is refluxed in the presence of a radical initiator like benzoyl peroxide.

-

The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure to yield a mixture of bromocyclooctadienes.

-

-

Dehydrobromination:

-

The mixture of bromocyclooctadienes is added to a heated suspension of lithium carbonate and lithium chloride in dry dimethylformamide (DMF).

-

The reaction mixture is then cooled, diluted with water, and extracted with pentane.

-

The organic layer is washed, dried, and the solvent is removed. The resulting crude product is purified by distillation under reduced pressure to afford 1,3,5-cyclooctatriene.[1]

-

Spectroscopic Characterization

The structural elucidation of octadiene isomers relies heavily on spectroscopic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

General Protocol for GC-MS Analysis:

-

Sample Preparation: A dilute solution of the octadiene isomer is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., a nonpolar column like DB-5). A temperature gradient is typically used to achieve optimal separation of isomers.[2]

-

Mass Spectrometry: As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized (e.g., by electron ionization) and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, aiding in identification.[2]

General Protocol for NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: 5-10 mg of the octadiene isomer is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) can be added as an internal standard.[2]

-

Data Acquisition: The NMR spectra are acquired on a spectrometer. For ¹H NMR, a standard one-dimensional pulse sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H and ¹³C NMR spectra provide detailed information about the structure and stereochemistry of the isomer.[2]

General Protocol for Neat Liquid IR Spectroscopy:

-

Sample Preparation: A drop of the pure liquid octadiene isomer is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[2]

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum is first recorded and then subtracted from the sample spectrum.[2]

-

Data Analysis: The absorption bands in the IR spectrum correspond to specific vibrational modes of the molecule, providing information about the functional groups present (e.g., C=C and C-H bonds).

Reactivity of Octadiene Isomers

The reactivity of octadiene isomers is largely dictated by the nature and position of their double bonds. Conjugated dienes, such as 1,3- and 2,4-octadiene, exhibit different reactivity compared to non-conjugated (isolated) dienes like 1,7-octadiene.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that is characteristic of conjugated dienes. The diene must be able to adopt an s-cis conformation to react.[3]

-

Reactivity of Conjugated Octadienes: Isomers such as 1,3-octadiene and 2,4-octadiene are expected to participate in Diels-Alder reactions with suitable dienophiles. The reaction rate is influenced by electronic factors; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.[3][4]

-

Reactivity of Non-conjugated Octadienes: Non-conjugated dienes like 1,7-octadiene do not undergo the Diels-Alder reaction in the same manner as conjugated dienes because their double bonds are separated by more than one single bond.

Caption: Generalized workflow for the Diels-Alder reaction.

Olefin Metathesis

Olefin metathesis is a versatile reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes (e.g., Grubbs' catalyst).[5]

-

Ring-Closing Metathesis (RCM): α,ω-Dienes such as 1,6-octadiene and 1,7-octadiene can undergo intramolecular RCM to form cyclic alkenes. The efficiency of RCM is dependent on the chain length of the diene, with the formation of five- and six-membered rings being particularly favorable.[6]

-

Cross-Metathesis (CM): Octadiene isomers can also participate in intermolecular cross-metathesis with other olefins to generate new alkene products. The success of CM depends on the relative reactivities of the participating olefins.[6][7]

Caption: Pathways for Olefin Metathesis of dienes.

Applications

The diverse structures of octadiene isomers lead to a variety of applications:

-

Polymer Chemistry: 1,7-Octadiene is used as a comonomer in the production of polyolefins. 7-Methyl-1,6-octadiene is a precursor for the synthesis of functionalized polymers.

-

Fine Chemical Synthesis: The double bonds in octadienes serve as handles for further chemical transformations, making them valuable starting materials and intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

-

Flavor and Fragrance: Some octadiene isomers are found in nature and contribute to the aroma of various plants.

This technical guide provides a foundational understanding of the comparative properties of octadiene isomers. Further research into the specific properties and reactivity of less-common isomers will continue to expand their potential applications in science and industry.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]

- 4. Diels-Alder Reaction [organic-chemistry.org]

- 5. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermodynamic Properties and Conformational Analysis of 1,2-Octadiene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Octadiene, an acyclic allene (B1206475), presents a unique structural motif of interest in organic synthesis and medicinal chemistry. A comprehensive understanding of its thermodynamic stability and conformational landscape is crucial for predicting its reactivity, designing synthetic routes, and understanding its potential interactions in biological systems. This technical guide provides a detailed overview of the thermodynamic properties and conformational analysis of this compound, drawing upon available computational and theoretical data. Due to a scarcity of direct experimental studies on this compound, this guide leverages data from computational studies on homologous 1,2-dienes and general principles of conformational analysis of allenic hydrocarbons to provide a robust theoretical framework. This document summarizes key quantitative data in structured tables, outlines detailed computational methodologies, and provides visualizations of the analytical workflows.

Introduction

Allenes are a class of organic compounds characterized by the presence of two cumulative double bonds. This arrangement imparts a unique linear geometry to the C=C=C moiety and a chiral axis, making them valuable building blocks in asymmetric synthesis. This compound (C8H14) is an eight-carbon acyclic allene that, while not extensively studied experimentally, serves as a representative model for understanding the interplay of steric and electronic effects on the stability and conformation of substituted allenes.

The thermodynamic properties of this compound, including its enthalpy of formation, entropy, and Gibbs free energy of formation, dictate its relative stability compared to its isomers and its behavior in chemical equilibria. The conformational analysis, focusing on the rotation around the single bonds adjacent to the allene unit, is essential for understanding its three-dimensional structure and how it presents itself to reactants or biological receptors.

This guide will synthesize the available theoretical knowledge to provide a comprehensive resource on the thermodynamic and conformational characteristics of this compound.

Thermodynamic Properties of this compound

Computational Methodology for Thermodynamic Property Prediction

The following protocol outlines a standard and reliable method for the computational determination of the thermodynamic properties of this compound, based on established practices in computational thermochemistry.

Workflow for Calculating Thermodynamic Properties:

Caption: Computational workflow for determining thermodynamic properties.

Detailed Experimental Protocol (Computational):

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized to find the lowest energy conformation using a DFT method, such as B3LYP with a basis set like 6-31G*. This process finds the equilibrium geometry of the molecule.

-

Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory as the optimization. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a larger basis set like aug-cc-pVTZ.

-

Thermochemical Analysis: The electronic energy from the high-level calculation is combined with the thermal corrections from the frequency calculation to determine the standard enthalpy of formation (ΔH°f), standard entropy (S°), and standard Gibbs free energy of formation (ΔG°f) at a specified temperature (usually 298.15 K).

Estimated Thermodynamic Data for this compound

The following table presents estimated thermodynamic data for this compound based on typical values for similar acyclic C8H14 dienes from computational studies. These values are provided as a reference and are subject to refinement by specific, high-level calculations for this compound.

| Thermodynamic Property | Estimated Value | Units |

| Standard Enthalpy of Formation (ΔH°f) | +80 to +100 | kJ/mol |

| Standard Molar Entropy (S°) | 420 to 440 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔG°f) | +200 to +230 | kJ/mol |

Note: These are estimated values and should be used with caution. A dedicated computational study is required for precise data. The positive Gibbs free energy of formation indicates that this compound is thermodynamically unstable relative to its constituent elements in their standard states.

Conformational Analysis of this compound

The conformational flexibility of this compound arises from the rotation around the single bonds, primarily the C2-C3 and C3-C4 bonds. The allenic moiety itself is rigid and linear. The conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers to rotation between them.

Key Rotational Barriers and Conformational Preferences

The rotation around the C3-C4 bond is of particular interest as it dictates the relative orientation of the n-pentyl group to the allenic system. The potential energy surface for this rotation will exhibit minima corresponding to staggered conformations and maxima for eclipsed conformations.

Logical Flow for Conformational Analysis:

Caption: Workflow for computational conformational analysis.

Computational Protocol for Conformational Analysis

-

Selection of Dihedral Angle: The key dihedral angle for the conformational search is defined (e.g., the angle between the C2=C3 bond and the C4-C5 bond).

-

Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the chosen dihedral angle (e.g., in 15° increments) while allowing all other geometrical parameters to relax at each step. This is typically done using a DFT method.

-

Identification of Stationary Points: The resulting energy profile is analyzed to identify the approximate geometries of energy minima (stable conformers) and energy maxima (transition states for rotation).

-

Full Geometry Optimization: The geometries of the identified stationary points are then fully optimized without any constraints.

-

Frequency Analysis: A frequency calculation is performed on each optimized structure to confirm its nature (minimum or transition state) and to obtain thermochemical data.

-

Relative Energy Calculation: The relative energies of the conformers and the rotational barriers are calculated from the differences in their electronic energies, often refined with higher-level single-point calculations.

Expected Conformational Preferences of this compound

For the rotation around the C3-C4 bond in this compound, it is expected that the most stable conformers will be those that minimize steric interactions between the bulky n-butyl group and the rest of the molecule. The primary rotational barrier will be due to the eclipsing interactions between the hydrogen atoms and the alkyl chain on adjacent carbons.

| Conformation | Dihedral Angle (C2=C3-C4-C5) | Relative Energy (kJ/mol) |

| Anti-periplanar | ~180° | 0 (Reference) |

| Gauche | ~60°, ~300° | ~3 - 5 |

| Eclipsed (TS) | ~0°, ~120°, ~240° | ~15 - 20 |

Note: These are generalized expected values for a simple alkyl chain rotation and would need to be confirmed by specific calculations for this compound. The anti-periplanar conformation, where the alkyl chain extends away from the rest of the molecule, is expected to be the global minimum.

Conclusion

This technical guide provides a comprehensive theoretical overview of the thermodynamic properties and conformational analysis of this compound. While direct experimental data remains scarce, computational chemistry offers a powerful and reliable means to elucidate these fundamental molecular characteristics. The provided methodologies and estimated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling a more informed approach to the utilization of this compound and related allenic structures in their work. Further dedicated computational and experimental studies are encouraged to refine the data presented herein and to expand our understanding of this intriguing class of molecules.

References

Synthesis of 1,2-Octadiene from Terminal Alkynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Octadiene, a valuable allene (B1206475), serves as a versatile building block in organic synthesis, finding applications in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The synthesis of this compound and related allenes from readily available terminal alkynes has been a subject of significant research interest. This technical guide provides a comprehensive overview of the primary synthetic methodologies for accessing this compound from 1-octyne (B150090) and other terminal alkynes. Key methods discussed include the copper-catalyzed Crabbé-Ma reaction, zinc-catalyzed allenylation, and base-catalyzed isomerization. This guide presents detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to provide a thorough understanding of these transformations.

Introduction

Allenes, compounds containing cumulative double bonds, are a unique class of unsaturated hydrocarbons. Their axial chirality and diverse reactivity make them attractive intermediates in organic synthesis. The synthesis of monosubstituted allenes, such as this compound, from terminal alkynes is a fundamental transformation. This guide focuses on the most prevalent and efficient methods for this conversion, with a particular emphasis on practical experimental details and comparative performance.

Copper-Catalyzed Synthesis of this compound (Crabbé-Ma Reaction)

The Crabbé-Ma reaction and its modifications represent a powerful and widely used method for the one-carbon homologation of terminal alkynes to terminal allenes. This reaction typically involves the coupling of a terminal alkyne with an aldehyde (most commonly formaldehyde (B43269) or its polymer, paraformaldehyde) and a secondary amine, catalyzed by a copper salt.

Reaction Principle and Mechanism

The reaction is believed to proceed through an initial A³ (aldehyde-alkyne-amine) coupling to form a propargylamine (B41283) intermediate. This is followed by a copper-catalyzed retro-imino-ene reaction, which involves an internal hydride transfer and elimination to yield the allene and an imine byproduct.[1][2]

Quantitative Data

The Crabbé-Ma synthesis has been shown to be effective for a variety of terminal alkynes. The following table summarizes the yields for the synthesis of various terminal allenes using an improved protocol developed by Kuang and Ma.[3]

| Entry | Terminal Alkyne (R-C≡CH) | R | Product | Yield (%) |

| 1 | 1-Octyne | n-C₆H₁₃ | This compound | 85 |

| 2 | Phenylacetylene | Ph | 1-Phenyl-1,2-propadiene | 98 |

| 3 | 3,3-Dimethyl-1-butyne | t-Bu | 3,3-Dimethyl-1,2-butadiene | 75 |

| 4 | 1-Dodecyne | n-C₁₀H₂₁ | 1,2-Dodecadiene | 82 |

| 5 | Cyclohexylacetylene | c-C₆H₁₁ | 1-Cyclohexyl-1,2-propadiene | 88 |

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from the work of Kuang and Ma for the synthesis of terminal allenes.[3]

Materials:

-

1-Octyne (1.0 mmol, 1.0 equiv)

-

Dicyclohexylamine (B1670486) (Cy₂NH) (1.8 mmol, 1.8 equiv)

-

Paraformaldehyde (2.5 mmol, 2.5 equiv)

-

Copper(I) iodide (CuI) (0.5 mmol, 0.5 equiv)

-

Dioxane (5 mL)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) iodide (95.2 mg, 0.5 mmol), paraformaldehyde (75.1 mg, 2.5 mmol), and dioxane (5 mL).

-

Add dicyclohexylamine (0.36 mL, 1.8 mmol) and 1-octyne (0.15 mL, 1.0 mmol) to the flask.

-

Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: petroleum ether) to afford this compound.

Mechanistic Workflow

Caption: Catalytic cycle of the Crabbé-Ma reaction.

Zinc-Catalyzed Synthesis of 1,3-Disubstituted Allenes

While the Crabbé-Ma reaction is excellent for terminal allenes, modifications using zinc catalysts allow for the synthesis of 1,3-disubstituted allenes from terminal alkynes and various aldehydes. This method expands the synthetic utility of alkyne-aldehyde coupling reactions.

Reaction Principle and Mechanism

This one-pot synthesis utilizes zinc iodide (ZnI₂) as a catalyst and an amine base, such as morpholine (B109124). The reaction is believed to proceed through the formation of a propargylic amine intermediate, which then undergoes a ZnI₂-mediated sequential hydride transfer and β-elimination to furnish the 1,3-disubstituted allene.[4][5][6]

Quantitative Data

The ZnI₂-catalyzed method is applicable to a range of aromatic and aliphatic aldehydes. The following table provides representative yields.[5]

| Entry | Terminal Alkyne | Aldehyde | Product | Yield (%) |

| 1 | 1-Decyne | Benzaldehyde | 1-Phenyl-1,2-undecadiene | 60 |

| 2 | Phenylacetylene | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-3-phenyl-1,2-propadiene | 72 |

| 3 | 1-Heptyne | Isobutyraldehyde | 4-Methyl-1,2-nonadiene | 55 |

| 4 | Phenylacetylene | Heptanal | 1-Phenyl-1,2-nonadiene | 68 |

Experimental Protocol: General Procedure for 1,3-Disubstituted Allenes

The following is a general procedure for the ZnI₂-catalyzed synthesis of 1,3-disubstituted allenes.[5]

Materials:

-

Terminal Alkyne (1.0 mmol, 1.0 equiv)

-

Aldehyde (1.8 mmol, 1.8 equiv)

-

Morpholine (1.4 mmol, 1.4 equiv)

-

Zinc Iodide (ZnI₂) (0.8 mmol, 0.8 equiv)

-

Toluene (B28343) (3 mL)

Procedure:

-

To a dry reaction tube, add zinc iodide (255.1 mg, 0.8 mmol).

-

Dry the tube under vacuum while heating with a heat gun.

-

Under an argon atmosphere, add the aldehyde (1.8 mmol), terminal alkyne (1.0 mmol), morpholine (0.12 mL, 1.4 mmol), and toluene (3 mL).

-

Equip the tube with a reflux condenser and heat the mixture to 130 °C.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter the mixture.

-

Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate (B1210297) mixtures) to yield the 1,3-disubstituted allene.

Mechanistic Workflow

Caption: Proposed mechanism for ZnI₂-catalyzed allene synthesis.

Base-Catalyzed Isomerization of Terminal Alkynes

The isomerization of terminal alkynes to allenes represents another important synthetic route. This transformation is typically achieved using strong bases.

Reaction Principle

Strong bases, such as potassium tert-butoxide or sodium amide, can deprotonate the propargylic position of a terminal alkyne, leading to a propargyl anion. This anion can then be protonated at the terminal carbon to form the corresponding allene. The position of the equilibrium between the alkyne and the allene depends on the substitution pattern and the reaction conditions. For terminal alkynes, the formation of the 1,2-diene can be favored.[7]

Quantitative Data

The yields of allenes from base-catalyzed isomerization can be variable and are often dependent on the specific substrate and reaction conditions.

| Entry | Alkyne | Base | Solvent | Temperature (°C) | Time (h) | Allene Yield (%) |

| 1 | 1-Octyne | KOt-Bu | DMSO | 25 | 2 | ~40-50 (in equilibrium mixture) |

| 2 | Phenylpropyne | NaNH₂ | liq. NH₃ | -33 | 1 | >90 |

Note: Yields can vary significantly and the reaction often produces a mixture of isomers.

Experimental Protocol: General Procedure for Isomerization